molecular formula C14H15N3O2 B5868639 N-(4-methoxyphenyl)-N'-(3-methyl-2-pyridinyl)urea

N-(4-methoxyphenyl)-N'-(3-methyl-2-pyridinyl)urea

Cat. No. B5868639
M. Wt: 257.29 g/mol
InChI Key: SFBFYKZLHBKOQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxyphenyl)-N'-(3-methyl-2-pyridinyl)urea, also known as MPMU, is a chemical compound that belongs to the class of urea derivatives. It has been extensively studied in the scientific community due to its potential applications in various fields, including medicinal chemistry and agriculture.

Scientific Research Applications

MPUM has been extensively studied for its potential applications in medicinal chemistry and agriculture. In medicinal chemistry, MPUM has been shown to exhibit antitumor, anti-inflammatory, and antifungal activities. It has also been studied for its potential use as a therapeutic agent for Alzheimer's disease. In agriculture, MPUM has been shown to have herbicidal and fungicidal activity, making it a potential candidate for use as a pesticide.

Mechanism of Action

The mechanism of action of MPUM is not fully understood. However, studies have shown that it inhibits the activity of various enzymes, including acetylcholinesterase, tyrosinase, and xanthine oxidase. It has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
MPUM has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that MPUM may have potential applications in the treatment of Alzheimer's disease. MPUM has also been shown to have anti-inflammatory activity by inhibiting the production of inflammatory cytokines. In addition, it has been shown to have antifungal activity by inhibiting the growth of various fungal species.

Advantages and Limitations for Lab Experiments

One of the advantages of MPUM is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. It also exhibits a wide range of activities, making it a potential candidate for various applications. However, one limitation of MPUM is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on MPUM. One potential direction is to further investigate its potential applications in medicinal chemistry, particularly in the treatment of Alzheimer's disease. Another direction is to explore its potential as a pesticide in agriculture. Additionally, further studies are needed to fully understand its mechanism of action and to develop more efficient synthesis methods.

Synthesis Methods

The synthesis of MPUM involves the reaction of 4-methoxyaniline with 3-methyl-2-pyridinecarboxylic acid, followed by the addition of isobutyl chloroformate and subsequent reaction with ammonia. The reaction yields MPUM as a white solid with a melting point of 154-155°C.

properties

IUPAC Name

1-(4-methoxyphenyl)-3-(3-methylpyridin-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c1-10-4-3-9-15-13(10)17-14(18)16-11-5-7-12(19-2)8-6-11/h3-9H,1-2H3,(H2,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFBFYKZLHBKOQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxyphenyl)-3-(3-methylpyridin-2-yl)urea

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